molecular formula C11H14N2O3 B1419085 ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 802541-13-5

ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B1419085
CAS RN: 802541-13-5
M. Wt: 222.24 g/mol
InChI Key: CYKSYDSDCBBLQG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the CAS Number: 802541-13-5 . It has a molecular weight of 222.24 and its linear formula is C11H14N2O3 . It is a solid substance stored at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as the one , are important types of molecules and natural products that play a main role in cell biology . They are used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. They have been found to be biologically active against cancer cells , making them a promising area of research in oncology.

Antimicrobial Activity

Indazole derivatives have demonstrated antimicrobial activities. For instance, 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They could be used to develop new drugs for managing blood sugar levels.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs.

Safety and Hazards

The safety information available indicates that ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 1-methyl-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKSYDSDCBBLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657997
Record name Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

CAS RN

802541-13-5
Record name Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (0.125 mol) of ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate were dissolved in 150 mL of glacial acetic acid and 6.5 mL of methylhydrazine were added. The mixture was stirred at room temperature for 6 hours. The solvent was then evaporated and the crude redissolved with water, the solution made basic with 30% NH4OH and extracted with chloroform. The organic layer was then dried over Na2SO4 and concentrated. The residue was chromatographed on a silica gel column (eluant: chloroform) and crystallized from a mixture n-hexane/diethyl ether (TLC chloroform; 63% yield as a white solid).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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